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molecular formula C8H8O2 B1279129 2,3-Dihydrobenzofuran-5-ol CAS No. 40492-52-2

2,3-Dihydrobenzofuran-5-ol

Cat. No. B1279129
M. Wt: 136.15 g/mol
InChI Key: JNYKOGUXPNAUIB-UHFFFAOYSA-N
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Patent
US08809389B2

Procedure details

Following the same procedure as in Example 2), a mixture of 4.0 g (0.029 moles) of 5-hydroxy-2,3-dihydrobenzofuran, 4.0 g (0.029 moles) of anhydrous potassium carbonate in ml 25 of acetone was added with 3.9 g (0.029 moles) of 1-bromo-2-butyne. The mixture was heated to reflux for 6 hrs. After cooling to room temperature, the mixture was filtered and the filtrate evaporated u.v (20° C./ 21 mbar). The residue so obtained was purified by chromatography on silica column (eluant n-hexane/ethyl acetate 5/1 (v/v))
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH2:8][CH2:7][C:6]=2[CH:10]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:18][C:19]#[C:20][CH3:21]>CC(C)=O>[CH2:18]([O:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH2:8][CH2:7][C:6]=2[CH:10]=1)[C:19]#[C:20][CH3:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
OC=1C=CC2=C(CCO2)C1
Name
Quantity
4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
3.9 g
Type
reactant
Smiles
BrCC#CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hrs
Duration
6 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated u.v (20° C./ 21 mbar)
CUSTOM
Type
CUSTOM
Details
The residue so obtained
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica column (eluant n-hexane/ethyl acetate 5/1 (v/v))

Outcomes

Product
Name
Type
Smiles
C(C#CC)OC=1C=CC2=C(CCO2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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